

# 2-Amino-5-bromobenzothiazole basic properties

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## Compound of Interest

Compound Name: 2-Amino-5-bromobenzothiazole

Cat. No.: B052254

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An In-depth Technical Guide to **2-Amino-5-bromobenzothiazole**

## Introduction

**2-Amino-5-bromobenzothiazole** is a halogenated heterocyclic compound belonging to the benzothiazole family. The benzothiazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in a wide array of biologically active compounds.<sup>[1]</sup> This guide provides a comprehensive overview of the core basic properties of **2-Amino-5-bromobenzothiazole**, including its chemical and physical characteristics, synthesis protocols, and known biological relevance, tailored for researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

**2-Amino-5-bromobenzothiazole** is typically a white to brown solid at room temperature.<sup>[2]</sup> Its core structure consists of a benzene ring fused to a thiazole ring, with an amino group at the 2-position and a bromine atom at the 5-position. Key identifying and physical properties are summarized in Table 1.

Table 1: Chemical Identifiers and Physical Properties of **2-Amino-5-bromobenzothiazole**

| Property                  | Value  | Reference(s) |
|---------------------------|--|--------------|
| CAS Number                | 20358-03-6                                       | [2][3]       |
| Molecular Formula         | C <sub>7</sub> H <sub>5</sub> BrN <sub>2</sub> S | [3][4]       |
| Molecular Weight          | 229.10 g/mol                                     | [4][5]       |
| IUPAC Name                | 5-bromo-1,3-benzothiazol-2-amine                 | [3]          |
| Appearance                | White to brown solid/powder                      | [2]          |
| Melting Point             | 194-198 °C                                       | [2]          |
| Boiling Point (Predicted) | 366.8 ± 34.0 °C                                  | [2]          |
| Density (Predicted)       | 1.836 ± 0.06 g/cm <sup>3</sup>                   | [2]          |
| pKa (Predicted)           | 3.43 ± 0.10                                      | [2]          |
| Water Solubility          | Soluble in water                                 | [2][6]       |
| InChI Key                 | ZPUJTWBWSOOMRP-UHFFFAOYSA-N                      | [3]          |
| SMILES                    | <chem>Nc1nc2cc(Br)ccc2s1</chem>                  | [3]          |

## Spectroscopic Data

Spectroscopic data is critical for the structural confirmation of **2-Amino-5-bromobenzothiazole**. Available nuclear magnetic resonance (NMR) data is presented below.

Table 2: Spectroscopic Data for **2-Amino-5-bromobenzothiazole**

| Spectrum            | Solvent | Chemical Shifts (δ, ppm)                             | Reference(s) |
|---------------------|---------|--|--------------|
| <sup>1</sup> H NMR  | MeOD    | 7.21 (dd, J = 1.8 and 8.3 Hz, 1H), 7.51-7.53 (m, 2H) | [1]          |
| <sup>13</sup> C NMR | MeOD    | 117.4, 118.8, 120.4                                  | [1]          |

## Synthesis and Reactivity

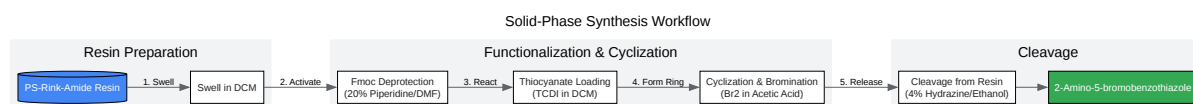
The synthesis of 2-aminobenzothiazole derivatives is a well-established area of organic chemistry. A classical approach involves the reaction of 4-substituted anilines with potassium thiocyanate in the presence of bromine.<sup>[1]</sup> More advanced methods, including solid-phase synthesis, have been developed to facilitate the rapid construction of libraries of these compounds for drug discovery.<sup>[1]</sup>

### Experimental Protocol: Solid-Phase Synthesis

A method for the solid-phase synthesis of 2-aminobenzothiazoles has been reported, which allows for efficient purification and diversification.<sup>[1]</sup> The following is a representative protocol.

Methodology:

- **Resin Preparation:** Polystyrene-Rink-amide (PS-RA) resin is swelled in dichloromethane (DCM).
- **Fmoc Deprotection:** The Fmoc protecting group is removed from the resin using a 20% piperidine solution in dimethylformamide (DMF).
- **Thiocyanate Loading:** The deprotected resin is treated with 1,1'-thiocarbonyldiimidazole (TCDI) in DCM.
- **Cyclization/Bromination:** The resin-bound thiourea is then treated with a solution of bromine in acetic acid to induce cyclization and bromination, forming the resin-bound **2-amino-5-bromobenzothiazole**.
- **Cleavage:** The final product is cleaved from the solid support using a solution of 4% hydrazine monohydrate in ethanol.<sup>[1]</sup>



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Caption: Solid-phase synthesis workflow for **2-Amino-5-bromobenzothiazole**.

## Biological Activity

The 2-aminobenzothiazole scaffold is of significant interest in medicinal chemistry and drug development. Derivatives of this core structure have been shown to exhibit a range of biological activities, including antibacterial properties. For instance, certain 2-amino benzothiazoles have been identified as having bactericidal activity against *Mycobacterium tuberculosis*, the causative agent of tuberculosis.[7] The compound serves as a versatile starting material for creating libraries of molecules for screening against various biological targets.[1]

## Safety and Handling

**2-Amino-5-bromobenzothiazole** is associated with several hazard classifications. It is harmful if swallowed and can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), such as gloves, eye shields, and a dust mask, should be used when handling this compound.

Table 3: GHS Hazard Information for **2-Amino-5-bromobenzothiazole**

| Category            | Information   | Reference(s) |
|---------------------|---|--------------|
| Signal Word         | Warning   |              |
| Hazard Codes        | H302, H315, H317, H319, H335  |              |
| Hazard Statements   | Harmful if swallowed. Causes skin irritation. May cause an allergic skin reaction. Causes serious eye irritation. May cause respiratory irritation. |              |
| Precautionary Codes | P261, P264, P280, P301+P312, P302+P352, P305+P351+P338  |              |
| Hazard Class        | Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Irritation 2, Skin Sensitisation 1, Specific Target Organ Toxicity - Single Exposure 3              |              |
| Target Organs       | Respiratory system  |              |

## Conclusion

**2-Amino-5-bromobenzothiazole** is a valuable heterocyclic building block with well-defined physical and chemical properties. Its importance is underscored by its role as a precursor in the synthesis of medicinally relevant compounds. The availability of robust synthetic protocols, including solid-phase methods, facilitates its use in high-throughput screening and drug discovery programs. Proper safety precautions are essential when handling this compound due to its potential hazards. This guide provides foundational data to support its application in research and development.

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